molecular formula C27H26FN3O3 B2705565 1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 883651-58-9

1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B2705565
CAS No.: 883651-58-9
M. Wt: 459.521
InChI Key: UBGCVORXFIBCOA-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is an organic molecule with the molecular formula C27H26FN3O3 . The average mass of this compound is 459.512 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzimidazole ring attached to a pyrrolidinone ring via a single bond. The benzimidazole ring is further substituted with a 4-fluorophenyl group and a propyl chain, which is itself substituted with a 4-methoxyphenoxy group .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

Versatile Fluorinated Building Blocks for Heterocyclic Compounds

A study by Shi, Wang, and Schlosser (1996) explored the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using fluorinated acrylic building blocks. This research highlights the potential of fluorinated compounds in creating diverse heterocyclic structures, which could be relevant to the synthesis and applications of the compound (Shi, Wang, & Schlosser, 1996).

Fluorescent Properties for Sensing Applications

Development of Fluoroionophores for Metal Cation Sensing

Hong et al. (2012) designed fluoroionophores based on diamine-salicylaldehyde derivatives, demonstrating their application in selectively sensing metal cations like Zn+2 and Cd+2. This suggests the potential use of similar fluorinated compounds in the development of fluorescent sensors for detecting specific ions or molecules (Hong, Lin, Hsieh, & Chang, 2012).

Polymer Chemistry and Material Science

Synthesis and Properties of Novel Polyimides

Pyo et al. (1999) worked on polyimides derived from benzidine monomers with fluoro, methoxy, and other substituents, aiming to improve material properties like brittleness and modulus. This research opens up possibilities for using fluorinated benzimidazole derivatives in materials science, particularly in the development of polymers with enhanced mechanical and thermal properties (Pyo, Kim, Shin, Park, & Ree, 1999).

Catalytic Activity and Drug Metabolism

Catalytic Activity of Pd(II) and Pt(II) Complexes

Shukla et al. (2021) reported on the synthesis and catalytic activity of Pd(II) and Pt(II) complexes with ONN pincer ligand towards the Suzuki-Miyaura reaction, demonstrating the utility of such complexes in catalysis. This suggests potential catalytic applications for fluorinated benzimidazole derivatives in facilitating chemical reactions (Shukla, Gaur, Bagri, Mehrotra, Chaurasia, & Raidas, 2021).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3/c1-33-22-11-13-23(14-12-22)34-16-4-15-30-25-6-3-2-5-24(25)29-27(30)19-17-26(32)31(18-19)21-9-7-20(28)8-10-21/h2-3,5-14,19H,4,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGCVORXFIBCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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